Sodium 4-ethynylbenzoate

Übersicht

Beschreibung

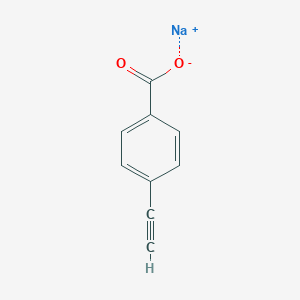

Sodium 4-ethynylbenzoate: is an organic compound with the molecular formula C9H5NaO2. It is a sodium salt derivative of 4-ethynylbenzoic acid, characterized by the presence of an ethynyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 4-ethynylbenzoate can be synthesized through the neutralization of 4-ethynylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-ethynylbenzoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.

Analyse Chemischer Reaktionen

Acid-Base Neutralization

Sodium 4-ethynylbenzoate readily undergoes protonation in acidic conditions to form 4-ethynylbenzoic acid, as shown in its synthesis and workup procedures . For example:

This reaction is analogous to the acidification of sodium benzoate to benzoic acid .

Key Data:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| HCl | 4-ethynylbenzoic acid | ~95% | Aqueous, RT |

Transition Metal-Catalyzed Coupling Reactions

The ethynyl group (–C≡CH) participates in palladium- and copper-catalyzed cross-coupling reactions. A notable example is its use in synthesizing diacetylene derivatives for antibiotic research :

Reaction:

Conditions:

Mechanism:

The ethynyl group undergoes oxidative coupling (Glaser coupling) to form a diyne structure, critical for bioactive molecule synthesis .

Esterification via Alkylation

The carboxylate group reacts with alkyl halides in nucleophilic substitution (Sₙ2) reactions to form esters. For instance:

This mirrors the synthesis of methyl 4-methoxybenzoate from sodium carboxylates .

Key Data:

| Alkyl Halide | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Methyl iodide | Methyl 4-ethynylbenzoate | 79–92% | DMF, 0–25°C |

Halogenation of the Ethynyl Group

The terminal alkyne undergoes bromination to form bromoethynyl derivatives, enabling further coupling reactions :

Reaction:

Conditions:

Selenylation Reactions

The ethynyl group reacts with selenide reagents to form selenoalkynes, as demonstrated in mechanochemical syntheses :

Reaction:

Key Data:

| Selenide Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 4-Fluorophenyl | Methyl 4-(((4-fluorophenyl)selanyl)ethynyl)benzoate | 82% | Ball milling, 30 Hz |

Coordination in Metal Complexes

The carboxylate and ethynyl groups act as ligands in gold- or palladium-catalyzed cyclizations. For example, gold(I) complexes facilitate cyclization to isocoumarins :

Reaction:

Outcome:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Sodium 4-ethynylbenzoate serves as a building block in organic synthesis, particularly in the creation of complex molecules. Its ethynyl group can participate in various reactions, including:

- Nucleophilic Substitution Reactions: Useful for introducing new functional groups into organic frameworks.

- Addition Reactions: The triple bond in the ethynyl group allows for reactions with halogens or hydrogen.

- Oxidation Reactions: Can be oxidized to yield carboxylic acids or other derivatives.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium amide, potassium tert-butoxide | Substituted ethynyl compounds |

| Addition | Halogens (e.g., bromine) | Dihalogenated derivatives |

| Oxidation | Potassium permanganate | Carboxylic acids |

Biological Applications

Research has explored the potential of this compound in biological systems:

- Biochemical Pathways: Investigated for interactions with biological molecules, potentially influencing metabolic pathways.

- Therapeutic Properties: Its derivatives have been studied for antifungal activity against strains like Candida albicans and Aspergillus fumigatus. For instance, a derivative demonstrated significant efficacy in reducing fungal burdens in murine models at dosages of 0.5 to 2.0 mg/kg .

Medicinal Chemistry

This compound is being explored as a precursor in drug development:

- Antifungal Agents: Derivatives have shown promising results against drug-resistant fungal infections.

- Potential Therapeutics: Investigated for its role in developing new medications targeting various diseases.

Industrial Applications

In industry, this compound is utilized for:

- Production of Specialty Chemicals: Its unique properties make it valuable in synthesizing various chemical products.

- Material Science: Used in developing polymers and materials with specific characteristics due to its reactivity.

Case Studies

-

Antifungal Activity Study:

A study demonstrated that a compound derived from this compound exhibited potent antifungal activity against C. albicans and C. neoformans. The compound was effective at low concentrations, indicating its potential as a therapeutic agent . -

Polymer Chemistry Application:

This compound has been used in synthesizing helical polymers through transformations that enhance their chiral properties. This application showcases its role in advanced material science .

Wirkmechanismus

The mechanism of action of sodium 4-ethynylbenzoate involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of target molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution, addition, and oxidation reactions, leading to the formation of different products that exert biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

4-Ethynylbenzoic Acid: The parent compound from which sodium 4-ethynylbenzoate is derived.

Methyl 4-ethynylbenzoate: A methyl ester derivative with similar reactivity.

3-Ethynylbenzoic Acid: An isomer with the ethynyl group in a different position on the benzene ring.

Uniqueness: this compound is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its parent acid or ester derivatives. This makes it particularly useful in specific chemical reactions and applications where the sodium ion plays a crucial role.

Biologische Aktivität

Sodium 4-ethynylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

This compound can be synthesized through various chemical reactions involving benzoic acid derivatives. The process typically includes:

- Preparation of Ethynyl Group : The introduction of the ethynyl group is achieved via alkylation methods.

- Formation of Sodium Salt : The benzoate is converted into its sodium salt form to enhance solubility and bioavailability.

The following reaction scheme illustrates the synthesis process:

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain bacterial pathways, making it a candidate for antibiotic development.

Antimicrobial Activity

A significant aspect of this compound's biological profile is its antimicrobial properties. Studies have shown that it inhibits the growth of various Gram-negative bacteria by targeting lipid A biosynthesis pathways. This mechanism is crucial in developing new antibiotics, especially against multidrug-resistant strains.

Case Studies and Findings

- Inhibition of LpxC : Research has demonstrated that this compound acts as an inhibitor of LpxC, an enzyme involved in the lipid A biosynthetic pathway. Inhibition of this enzyme can lead to a decrease in the viability of Gram-negative bacteria such as Pseudomonas aeruginosa .

- Post-Antibiotic Effect (PAE) : Studies have reported a correlation between the residence time of this compound at the target site and its PAE, suggesting prolonged antibacterial effects even after the compound is removed .

Data Table: Biological Activity Summary

Efficacy in Animal Models

In vivo studies have shown that this compound can effectively reduce bacterial load in infected models, demonstrating its potential as an effective therapeutic agent. For instance, when tested in mice infected with Pseudomonas aeruginosa, significant reductions in bacterial counts were observed post-treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the ethynyl group can enhance biological activity. Variations in substitution patterns on the aromatic ring have been explored to optimize efficacy and reduce toxicity.

Eigenschaften

IUPAC Name |

sodium;4-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLAFDQGACQAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635813 | |

| Record name | Sodium 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144693-65-2 | |

| Record name | Sodium 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.